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Compound of Interest

Compound Name: 4-Bromooxazole

Cat. No.: B040895 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 4-bromooxazole. Due to the limited availability of experimentally-derived spectra for this

specific compound in public databases, this guide focuses on predicted data to aid in the

characterization and identification of 4-bromooxazole. The information herein is intended to

support researchers in the fields of organic synthesis, medicinal chemistry, and drug

development.

Spectroscopic Data Summary
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 4-bromooxazole. These predictions were

generated using computational models and should be used as a reference for comparison with

experimental data.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.93 s 1H H2

7.63 s 1H H5
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Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment

151.0 C2

140.1 C5

123.5 C4

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3130 Medium C-H stretch (oxazole ring)

~1600 Medium C=N stretch

~1500 Medium C=C stretch

~1100 Strong C-O-C stretch

~880 Strong C-Br stretch

Predicted Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

147/149 100
[M]⁺ (molecular ion, bromine

isotopes)

120/122 Moderate [M-HCN]⁺

68 Moderate [M-Br]⁺

42 Moderate [C₂H₂N]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining NMR, IR, and MS spectra

for a small organic molecule like 4-bromooxazole. Instrument-specific parameters and sample

preparation may require optimization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-bromooxazole in a

suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to a volume of 0.6-0.7 mL in a

standard 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

¹H NMR Acquisition:

Tune and shim the probe for the sample.

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g.,

zg30).

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio, which is typically

higher than for ¹H NMR.

Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak

(e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
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Sample Preparation:

Neat Liquid: If 4-bromooxazole is a liquid, a thin film can be prepared between two salt

plates (e.g., NaCl or KBr).

Solid: If it is a solid, a KBr pellet can be prepared by grinding a small amount of the

sample with dry KBr powder and pressing it into a transparent disk.

Solution: A solution can be prepared in a suitable solvent (e.g., CCl₄) and placed in a liquid

IR cell.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the solvent.

Place the prepared sample in the spectrometer's beam path.

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a suitable ionization source. For a volatile compound like 4-bromooxazole, electron

ionization (EI) is a common method.

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70

eV) to induce ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

the mass spectrum.
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Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis and

characterization of a synthesized compound like 4-bromooxazole.
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A flowchart illustrating the general workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Data of 4-Bromooxazole: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b040895#spectroscopic-data-of-4-bromooxazole-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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